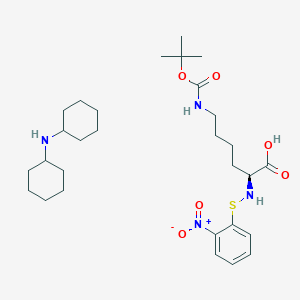

Nps-Lys(Boc)-OH DCHA

Description

Fundamental Concepts of Orthogonal Protecting Group Strategies in Peptide Chemistry

A cornerstone of modern peptide synthesis is the concept of orthogonality. iris-biotech.defiveable.me An orthogonal protecting group strategy employs two or more protecting groups that can be removed under distinct chemical conditions, without affecting each other. fiveable.meorganic-chemistry.org This allows for the selective deprotection of specific functional groups at various stages of the synthesis. fiveable.me

For instance, a common orthogonal scheme in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de The α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.deiris-biotech.de The Fmoc group is removed at each step of chain elongation using a base, typically piperidine, while the tBu groups remain intact. iris-biotech.de The tBu-protected side chains are then removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de This orthogonal approach provides precise control over the synthetic process. fiveable.me

Overview of Lysine (B10760008) Derivatives in Peptide Synthesis: The Role of Nps-Lys(Boc)-OH DCHA as a Key Building Block

Lysine, with its primary amino group on the side chain (the ε-amino group), presents a particular challenge and opportunity in peptide synthesis. This additional reactive site must be protected during chain elongation to prevent the formation of branched peptides. peptide.com A variety of protected lysine derivatives have been developed to address this, each with different protecting groups on the α-amino and ε-amino groups. peptide.comscispace.com

Nps-Lys(Boc)-OH DCHA, formally known as N-α-(2-Nitrophenylsulfenyl)-N-ε-(tert-butoxycarbonyl)-L-lysine dicyclohexylammonium (B1228976) salt, is a key example of a differentially protected lysine derivative. vulcanchem.com Its structure features:

An Nps (2-nitrophenylsulfenyl) group protecting the α-amino group.

A Boc (tert-butoxycarbonyl) group protecting the ε-amino group of the lysine side chain. vulcanchem.com

The carboxylic acid is formulated as a dicyclohexylammonium (DCHA) salt, which often improves the stability and handling of the compound compared to the free acid. vulcanchem.combachem.com

The utility of Nps-Lys(Boc)-OH DCHA lies in the orthogonal nature of its protecting groups. The Nps group is labile to mild conditions, such as treatment with thiols (e.g., thiophenol), while the Boc group is stable under these conditions but is readily cleaved by acid (e.g., TFA). vulcanchem.com This allows for the selective deprotection of either the α-amino group for chain elongation or the ε-amino group for side-chain modification, making it a valuable tool for constructing complex peptide architectures like branched or cyclic peptides. vulcanchem.com

Interactive Data Tables

Table 1: Chemical Properties of Nps-Lys(Boc)-OH DCHA

| Property | Value | Source |

| Molecular Formula | C29H48N4O6S | vulcanchem.com |

| Molecular Weight | 580.79 g/mol | vulcanchem.com |

| Appearance | Crystalline solid | guidechem.com |

| Color | Yellow | guidechem.com |

| Storage Temperature | -20°C | guidechem.com |

Table 2: Protecting Groups in Nps-Lys(Boc)-OH DCHA and Their Deprotection Conditions

| Protected Group | Protecting Group | Abbreviation | Deprotection Conditions | Source |

| α-amino group | 2-Nitrophenylsulfenyl | Nps | Mildly acidic conditions or thiols (e.g., thiophenol) | vulcanchem.com |

| ε-amino group | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic Acid - TFA) | americanpeptidesociety.orgvulcanchem.com |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2-nitrophenyl)sulfanylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S.C12H23N/c1-17(2,3)26-16(23)18-11-7-6-8-12(15(21)22)19-27-14-10-5-4-9-13(14)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,9-10,12,19H,6-8,11H2,1-3H3,(H,18,23)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJNVWLUMCMNGT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-69-7 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies Employing Nps Lys Boc Oh Dcha

N-α-Protection with the 2-Nitrophenylsulfenyl (Nps) Group

The 2-nitrophenylsulfenyl (Nps) group serves as a temporary protecting group for the α-amino function of amino acids. Its distinct properties, particularly its lability under specific mild conditions, make it a valuable tool in orthogonal peptide synthesis strategies. thieme-connect.deug.edu.pl

General Principles of Nps Introduction in Amino Acid Synthesis

The introduction of the Nps group to the α-amino function of an amino acid is typically achieved by reacting the amino acid with 2-nitrophenylsulfenyl chloride (Nps-Cl) in an alkaline medium. This reaction, a nucleophilic substitution, results in the formation of a sulfenamide (B3320178) bond between the sulfur atom of the Nps group and the nitrogen atom of the amino group. The resulting Nps-amino acids are often yellow crystalline substances. uoa.gr To enhance their stability and ease of handling, they can be converted to their dicyclohexylammonium (B1228976) (DCHA) salts. uoa.grresearchgate.net

The general reaction for the introduction of the Nps group is as follows:

H₂N-CHR-COOH + o-NO₂-C₆H₄-SCl → o-NO₂-C₆H₄-S-NH-CHR-COOH + HCl

This process is generally efficient, providing good yields of the Nps-protected amino acid. uoa.gr

Cleavage Strategies for the Nps Group in Peptide Synthesis Contexts

A key advantage of the Nps group is its facile removal under very mild acidic conditions, which preserves the integrity of other acid-labile protecting groups, such as the Boc group. uoa.gr Cleavage can be achieved with a dilute solution of hydrogen chloride (HCl) in a non-polar solvent or with acetic acid in aqueous alcohol. ug.edu.pluoa.grresearchgate.net

Furthermore, the Nps group can be cleaved by nucleophilic reagents, a method that offers an alternative, orthogonal deprotection pathway. Thiol-containing reagents are particularly effective. For instance, thiolysis using mercaptoethanol or thiourea (B124793) can efficiently remove the Nps group. vulcanchem.com 2-Mercaptopyridine, in the presence of a catalytic amount of acetic acid, is another effective reagent for Nps cleavage. researchgate.net The use of thiophenol or thioglycolic acid has also been reported as a mild alternative to acid cleavage. annualreviews.org

| Cleavage Reagent | Conditions |

| Hydrogen Chloride (HCl) | Dilute solution in non-polar solvents |

| Acetic Acid | In aqueous alcohol |

| Thiol Reagents (e.g., mercaptoethanol, thiourea) | Mild conditions |

| 2-Mercaptopyridine | With catalytic acetic acid in methanol, DMF, or methylene (B1212753) chloride researchgate.net |

| Thiophenol/Thioglycolic Acid | Mild conditions annualreviews.org |

Side-Chain ε-Amino Protection with the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the side-chain amino function of lysine (B10760008) in peptide synthesis. openaccesspub.org Its stability under a broad range of conditions and its clean, acid-catalyzed removal make it an integral part of many synthetic strategies. ontosight.ai

General Principles of Boc Introduction for ε-Amino Lysine Protection

Protecting the ε-amino group of lysine with the Boc group is a standard procedure in peptide chemistry. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions. The ε-amino group of lysine, being more nucleophilic than the α-amino group at a specific pH, can be selectively protected.

The general reaction is as follows:

H₂N-(CH₂)₄-CH(NH₂)-COOH + (Boc)₂O → Boc-NH-(CH₂)₄-CH(NH₂)-COOH + t-BuOH + CO₂

This selective protection yields N-ε-Boc-L-lysine, which can then be further functionalized at the α-amino position, for example, with the Nps group to create the building block Nps-Lys(Boc)-OH.

Acid-Labile Cleavage Strategies for the Boc Group

The Boc group is characterized by its lability to strong acids. openaccesspub.org This property is fundamental to the Boc/Bzl (benzyl) strategy in solid-phase peptide synthesis. google.com The standard reagent for the removal of the Boc group is trifluoroacetic acid (TFA), typically used in a 25-50% solution in a solvent like dichloromethane (B109758) (DCM). google.com The cleavage occurs via a carbocationic mechanism, releasing the free amine, carbon dioxide, and isobutylene.

The acid-lability of the Boc group is significantly greater than that of the Nps group, allowing for the selective removal of the Nps group without affecting the Boc-protected side chain. vulcanchem.com This orthogonality is crucial for the utility of Nps-Lys(Boc)-OH DCHA in peptide synthesis. While the Boc group is stable to the basic conditions used for Fmoc group removal, making the Fmoc/Boc combination a cornerstone of modern orthogonal SPPS. chempep.compeptide.combzchemicals.com

| Cleavage Condition | Effect on Boc Group |

| Strong Acid (e.g., TFA, HF) openaccesspub.orgsigmaaldrich.com | Cleaved |

| Mild Acid (for Nps removal) | Stable |

| Base (for Fmoc removal) chempep.com | Stable |

| Hydrogenolysis (for Z removal) | Stable |

Orthogonality Profile of Boc Protection with Nps and Other N-α-Protecting Groups

In the complex architecture of peptide synthesis, the concept of orthogonality is paramount. It describes a protection scheme where two or more protecting groups can be selectively removed in any order under distinct chemical conditions. iris-biotech.deresearchgate.net The compound Nps-Lys(Boc)-OH DCHA is a prime example of a reagent designed with this principle in mind, featuring the 2-nitrophenylsulfenyl (Nps) group on the α-amino position and the tert-butoxycarbonyl (Boc) group on the ε-amino side-chain. vulcanchem.com

The distinct chemical labilities of the Nps and Boc groups form the basis of their orthogonality. The Nps group is characteristically acid-labile and can be cleaved under very mild acidic conditions. uoa.gr More importantly, it can be removed by nucleophilic attack, for instance, using thiols like β-mercaptoethanol or thiophenol, or by treatment with two equivalents of hydrogen chloride in a nonpolar solvent. vulcanchem.comuoa.gr

Conversely, the Boc group is stable to the conditions used for Nps cleavage but is readily removed by stronger acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in suitable organic solvents. vulcanchem.comiris-biotech.deorganic-chemistry.org This differential stability allows for the selective deprotection of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification, a critical capability for synthesizing complex or branched peptides. sigmaaldrich.com

The Nps/Boc pair represents a classic orthogonal strategy in solution-phase peptide synthesis. researchgate.net Its utility can be compared with other common orthogonal pairs, such as the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group is orthogonal to the acid-labile tert-butyl (tBu) type side-chain protection. iris-biotech.deresearchgate.net

| Protecting Group | Position on Lysine | Cleavage Conditions | Orthogonal Partner |

| Nps | α-amino | Mild acid; Thiols (e.g., thiophenol); 2 eq. HCl in nonpolar solvent vulcanchem.comuoa.gr | Boc |

| Boc | ε-amino | Strong acid (e.g., Trifluoroacetic Acid - TFA) vulcanchem.comorganic-chemistry.org | Nps |

The Role of Dicyclohexylamine (B1670486) (DCHA) in Nps-Lys(Boc)-OH DCHA Formulations

The formulation of N-protected amino acids as dicyclohexylammonium (DCHA) salts is a common and advantageous practice in peptide chemistry. bachem.com DCHA is a secondary amine that readily forms stable, crystalline salts with N-protected amino acids. sci-hub.sechemicalbook.com In the case of Nps-Lys(Boc)-OH, the dicyclohexylamine neutralizes the carboxylic acid moiety, yielding a salt that offers significant benefits in terms of handling, stability, and purity. vulcanchem.com

Influence of DCHA Salt on Handling and Reactivity of Nps-Lys(Boc)-OH

The conversion of the free acid form of Nps-Lys(Boc)-OH into its DCHA salt has a profound impact on its physical properties and, consequently, its handling. Free N-protected amino acids are often oils or amorphous solids that can be difficult to purify and handle. bachem.com In contrast, their DCHA salts are typically stable, crystalline solids. uoa.grsci-hub.se This crystallinity facilitates easier handling, weighing, and storage, as the solid form is generally more stable than the corresponding free acid. vulcanchem.comsci-hub.se

The formation of the dicyclohexylammonium salt also modulates the reactivity of the molecule. By neutralizing the carboxylic acid, the DCHA salt prevents unwanted side reactions that can occur during storage or even during certain coupling reactions. vulcanchem.comchemicalbook.com Specifically, the positive charge on the bulky dicyclohexylammonium counterion sterically and electronically moderates the nucleophilicity of the carboxylate anion. sci-hub.se This effect reduces the likelihood of side reactions such as the formation of dipeptide impurities via mixed anhydride intermediates. sci-hub.se

Implications of DCHA Salt Formation for Isolation and Purity in Synthetic Protocols

The use of DCHA salts has significant implications for the isolation and purity of the amino acid derivative. The high crystallinity of DCHA salts often allows for straightforward purification by simple recrystallization, a process that can effectively remove impurities generated during the synthesis of the protected amino acid. uoa.grbachem.com Research has shown that preparing Fmoc-amino acids from their DCHA salt intermediates can yield purities of 98-99.9% without oligopeptide impurities. sci-hub.se

While the salt form is advantageous for storage and purity, the free acid is required for most peptide coupling reactions. bachem.com Therefore, before its use in peptide synthesis, the amino acid must be liberated from its DCHA salt. This is typically achieved by suspending the salt in an organic solvent like ethyl acetate (B1210297) and washing with an aqueous acid solution, such as 10% phosphoric acid or potassium bisulfate (KHSO4), to partition the DCHA into the aqueous phase as its corresponding salt. bachem.comatamanchemicals.compeptide.com The use of hydrochloric acid is generally avoided because it forms dicyclohexylammonium chloride, which is sparingly soluble and can complicate purification. bachem.comatamanchemicals.com After extraction and drying, the free Nps-Lys(Boc)-OH is obtained, often as an oil or foam, ready for the coupling step. bachem.com

In some specific coupling protocols, such as those using dicyclohexylcarbodiimide (B1669883) (DCC), it is possible to use the DCHA salt directly by adding the hydrochloride salt of the amino acid ester component, which liberates the free acid in situ. uoa.group.com

| Feature | Influence of DCHA Salt Formation |

| Physical State | Promotes formation of stable, crystalline solids instead of oils or amorphous solids. uoa.grbachem.comsci-hub.se |

| Handling | Crystalline nature simplifies weighing, transfer, and storage. sci-hub.se |

| Stability | Enhanced stability during storage compared to the free acid. vulcanchem.com |

| Reactivity | Moderates carboxylate nucleophilicity, reducing side reactions like dipeptide formation. sci-hub.se |

| Purification | Facilitates purification of the protected amino acid via recrystallization, leading to high purity. bachem.comsci-hub.se |

| Liberation | Must be converted back to the free acid before most coupling reactions, typically using phosphoric acid or KHSO4. bachem.compeptide.com |

Application of Nps Lys Boc Oh Dcha in Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Nps-Lys(Boc)-OH DCHA is compatible with Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry where a peptide chain is assembled on an insoluble polymer support. vulcanchem.combiosynth.com The primary advantage of using this derivative in SPPS is the orthogonal nature of its protecting groups. The Nps group can be selectively removed under mild conditions that leave the acid-labile Boc group and the resin linkage intact, enabling specific modifications or chain extensions. vulcanchem.com

Before its use in most standard coupling reactions, the Nps-Lys(Boc)-OH DCHA salt must be converted to its free acid form. peptide.com This is typically achieved by dissolving the DCHA salt in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and washing it with an ice-cold aqueous solution of potassium bisulfate (KHSO4). peptide.comwiley-vch.de This process protonates the carboxylic acid, making it available for activation.

Once the free acid is obtained, standard coupling protocols can be employed. A widely used method involves activation with a carbodiimide (B86325) reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive. thieme-connect.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are crucial for suppressing racemization and minimizing side reactions. thieme-connect.de The activated Nps-Lys(Boc)-OH is then added to the resin, which has a free amino group from the previous deprotection step, to form the new peptide bond. peptide.com

General Coupling Steps in SPPS:

Resin Preparation : The N-terminal protecting group of the resin-bound peptide is removed. peptide.com

Free Acid Conversion : The Nps-Lys(Boc)-OH DCHA salt is converted to the free acid. peptide.comwiley-vch.de

Activation/Coupling : The free acid is dissolved in a suitable solvent (e.g., DMF or DCM), mixed with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt), and added to the resin. peptide.com

Reaction Monitoring : The reaction is monitored for completion using a qualitative method like the ninhydrin (B49086) test. peptide.com

Washing : Once the reaction is complete, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts. peptide.com

Optimizing the coupling of Nps-Lys(Boc)-OH DCHA is essential to ensure high yields and prevent the formation of deletion sequences. Key parameters include the choice of coupling reagents, their stoichiometry, reaction time, and solvent. For sterically hindered couplings or difficult sequences, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used in place of carbodiimides. peptide.comgoogle.com These phosphonium (B103445) and aminium salts often lead to faster and more efficient couplings. The use of excess equivalents (typically 1.5 to 5) of the amino acid and coupling reagents relative to the resin's substitution level can drive the reaction to completion. peptide.com

Table 1: Parameters for Optimizing Nps-Lys(Boc)-OH Coupling in SPPS

| Parameter | Consideration | Typical Range/Value | Research Finding |

|---|---|---|---|

| Coupling Reagent | Choice depends on sequence difficulty and cost. | DIC/HOBt, HBTU, HATU, PyBOP | Carbodiimides like DCC are cost-effective but may require additives like HOBt or HOSu to minimize racemization and side reactions. thieme-connect.de |

| Amino Acid Equivalents | Excess is used to ensure complete reaction. | 1.5 - 5 eq. | Using 5 equivalents of the amino acid derivative is a standard practice in DIC/HOBt coupling protocols. peptide.com |

| Coupling Reagent Equivalents | Matched or slightly higher than the amino acid. | 1.5 - 5.5 eq. | For DIC/HOBt coupling, 5.5 equivalents of both DIC and HOBt are often used. peptide.com |

| Base (for onium salts) | Required for activating agents like HATU/PyBOP. | DIPEA or Triethylamine (2-6 eq.) | Diisopropylethylamine (DIPEA) is a common non-nucleophilic base used to facilitate the reaction. peptide.com |

| Solvent | Must swell the resin and dissolve reagents. | DMF, DCM, NMP | N,N-dimethylformamide (DMF) and dichloromethane (DCM) are standard solvents for SPPS. peptide.comnovoprolabs.com |

| Reaction Time | Monitored to ensure completion. | 1 - 4 hours | The reaction progress is typically monitored using the ninhydrin test; if not complete within four hours, the coupling may be repeated. peptide.com |

In a typical Boc-SPPS strategy, where TFA is used for repeated N-α-Boc deprotection, the Nps group on the lysine (B10760008) side chain would not be stable. Therefore, Nps-Lys(Boc)-OH DCHA is more strategically employed when the Nps group serves as the temporary N-α-protection, compatible with acid-labile side-chain protecting groups (like Boc) and acid-cleavable linkers. iris-biotech.de The linker must be stable to the mild thiolytic conditions used for Nps removal. Safety-catch linkers, which are stable to both acidic and basic conditions until chemically activated, also offer a compatible platform for this derivative. nih.gov

Table 2: Compatibility of Nps-Lys(Boc)-OH DCHA with SPPS Resins and Linkers

| Resin/Linker Type | Primary SPPS Strategy | Compatibility with Nps-Lys(Boc)-OH | Cleavage Condition |

|---|---|---|---|

| Merrifield Resin | Boc-SPPS | Compatible | Strong acid (e.g., HF) |

| PAM Linker | Boc-SPPS | Compatible | Strong acid (e.g., HF) |

| Wang Linker | Fmoc-SPPS | Compatible | Moderate acid (e.g., TFA) |

| Rink Amide Linker | Fmoc-SPPS | Compatible | Moderate acid (e.g., TFA) |

| Safety-Catch Linkers | Boc or Fmoc | Highly Compatible | Specific activation followed by cleavage (acid or base). nih.gov |

Optimization of Coupling Conditions for Lysine Residue Incorporation

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant for many peptide syntheses, solution-phase peptide synthesis (LPPS) remains crucial, especially for large-scale production and the synthesis of very large peptides or proteins through fragment condensation. google.com Nps-Lys(Boc)-OH DCHA is well-suited for these applications. vulcanchem.com

In fragment condensation, two fully protected peptide segments are coupled together in solution. The Nps group is particularly valuable in this context because its removal conditions are orthogonal to most other protecting groups, and Nps-protected amino acids are known to be resistant to racemization during coupling, especially when using carbodiimide reagents without additives. thieme-connect.de

A notable example involves the solution-phase synthesis of a somatostatin (B550006) fragment. thieme-connect.de In this synthesis, a protected peptide fragment, Nps-Lys(Adoc)-Asn-Phe-Phe-Trp-OH, was coupled with another fragment, H-Lys(Boc)-Thr(tBu)-Phe-Thr(tBu)-Ser(tBu)-Cys(StBu)-OtBu. The coupling was achieved using DCC and HOSu in DMF. The reaction was initiated at a low temperature (-10 °C) and allowed to proceed for several days at room temperature to ensure completion, demonstrating the utility of Nps-protected fragments in complex syntheses. thieme-connect.de

The success of solution-phase coupling with Nps-Lys(Boc)-OH DCHA depends heavily on the choice of solvents and reagents to ensure solubility of the peptide fragments and minimize side reactions. As in SPPS, the DCHA salt is typically converted to the free acid prior to coupling. wiley-vch.de

Solvents must be able to dissolve both the protected amino acid/peptide fragment and the coupling reagents. Common choices include DMF, DCM, and ethyl acetate (EtOAc), or mixtures thereof. thieme-connect.de The choice of coupling reagent is critical for minimizing epimerization. While DCC alone can be used for Nps-protected amino acids, the addition of nucleophiles like HOBt or HOSu is a common strategy to suppress racemization, especially when coupling larger fragments. thieme-connect.de

Table 3: Solvent and Reagent Considerations for Solution-Phase Coupling

| Category | Component | Purpose | Research Finding |

|---|---|---|---|

| Solvents | DMF, DCM, EtOAc, THF | Dissolve reactants and facilitate reaction. | DMF is effective for dissolving larger peptide fragments. thieme-connect.de EtOAc and DCM are also commonly used. peptide.comthieme-connect.de |

| Coupling Reagents | DCC, EDC, DEPBT | Activate the carboxylic acid for amide bond formation. | DCC is an inexpensive and widely used reagent. thieme-connect.de DEPBT is another option for solution-phase coupling. peptide.com |

| Additives | HOBt, HOSu | Suppress racemization and prevent side reactions (e.g., N-acylurea formation). | The use of protic additives like HOSu and HOBt is advantageous in reducing byproducts and racemization during carbodiimide-mediated couplings. thieme-connect.de |

| Bases | DIPEA, Triethylamine, Na2CO3 | Neutralize salts and facilitate reaction (especially with onium salt reagents). | Triethylamine or DIPEA are often used, though for racemization-prone couplings, a weaker base like sodium carbonate may be preferred. peptide.com |

Strategies for Isolation and Purification of Peptide Intermediates

The isolation and purification of peptide intermediates are critical steps in solution-phase and fragment condensation strategies to ensure the high fidelity of the final peptide sequence. The physicochemical properties of intermediates incorporating Nps-Lys(Boc)-OH significantly influence the choice of purification method.

A primary advantage of using the DCHA salt form of Nps-protected amino acids is the improved crystallinity it imparts. wiley-vch.deuoa.grcdnsciencepub.com Nps-Lys(Boc)-OH is often supplied as a stable, crystalline DCHA salt, which simplifies its initial purification and handling compared to the often-oily free acid. wiley-vch.deoup.com For peptide intermediates, this property can be exploited. Nps-protected peptides are characteristically yellow substances which, in many cases, crystallize easily, offering a straightforward method for purification by recrystallization. uoa.gr

When crystallization is not feasible, chromatographic techniques are employed. The choice between them depends on the polarity and solubility of the Nps- and Boc-protected peptide fragment.

Silica (B1680970) Gel Chromatography : For smaller, more organic-soluble protected peptides, column chromatography on silica gel can be an effective purification method. jst.go.jp The non-polar nature of the Nps and Boc protecting groups often makes the peptide intermediates amenable to this technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful and widely used tool for the purification of peptide intermediates of various sizes. ucl.ac.ukrsc.org However, fully protected peptides, including those with Nps and Boc groups, are often highly hydrophobic, which can lead to poor solubility in standard aqueous-organic mobile phases and potential precipitation on the column. ucl.ac.uk To overcome this, highly solubilizing organic solvents like dimethylformamide (DMF) may be required in the purification protocol. ucl.ac.uk

Extraction from DCHA Salt : Before a coupling reaction, the active free acid form of the peptide intermediate must be regenerated from its DCHA salt. This is typically achieved by treating the DCHA salt with an aqueous acid solution, such as potassium hydrogen sulfate (B86663) (KHSO₄), and extracting the Nps-protected peptide acid into an organic solvent like ethyl acetate. wiley-vch.de This extractive work-up also serves as a preliminary purification step.

The table below summarizes the common purification strategies for intermediates containing the Nps-Lys(Boc) moiety.

| Purification Method | Target Intermediate | Key Principles and Findings | Relevant Citations |

| Crystallization | Nps-Lys(Boc)-OH DCHA, Nps-peptide-DCHA salts | The DCHA salt enhances stability and crystallinity, allowing for purification by recrystallization. Nps-peptides are often yellow, crystalline solids. | wiley-vch.deuoa.grcdnsciencepub.com |

| Silica Gel Chromatography | Smaller, organic-soluble Nps-Boc-peptides | Utilizes polarity differences for separation. Effective for intermediates that are stable and soluble in appropriate organic eluents. | jst.go.jp |

| RP-HPLC | Various Nps-Boc-peptide fragments | High-resolution separation based on hydrophobicity. Requires careful solvent selection (e.g., use of DMF) to prevent on-column precipitation of hydrophobic protected peptides. | ucl.ac.ukrsc.org |

| Acidic Extraction | Nps-Lys(Boc)-OH or Nps-peptide free acids | Liberation of the free carboxylic acid from its DCHA salt by partitioning between an aqueous acid and an organic solvent, which also removes the basic DCHA byproduct. | wiley-vch.de |

Chemoselective Deprotection Schemes Featuring Nps-Lys(Boc)-OH DCHA

The core utility of Nps-Lys(Boc)-OH DCHA lies in the orthogonal nature of its two protecting groups. Orthogonality means that each protecting group can be removed under a specific set of chemical conditions without affecting the other, allowing for precise, stepwise manipulation of the peptide structure. google.comunibo.it The Nps/Boc pair is a classic example of such an orthogonal system, where the Nps group is labile to mild thiolysis and the Boc group is labile to acidolysis. annualreviews.org

Selective Nps Deprotection in the Presence of an Intact Boc Group

The Nps group serves as a temporary protecting group for the α-amino function during peptide chain elongation. Its removal must be highly selective to leave the permanent or semi-permanent protecting groups, such as the Boc group on the lysine side chain, completely intact. google.com

The primary method for selective Nps cleavage is thiolysis. annualreviews.orgnih.gov This reaction involves a nucleophilic attack by a thiol-containing reagent on the sulfur atom of the sulfenamide (B3320178) bond. This approach is exceptionally mild and does not cleave the acid-sensitive Boc group. Research has demonstrated the efficacy of various nucleophiles for this purpose. annualreviews.org

Common reagents for selective Nps deprotection include:

Thiophenol

Thioglycolic acid

2-Mercaptoethanol

Thioacetamide with a catalytic amount of acid google.com

A study involving the selective cleavage of the Nps group from Nps-Lys(Boc)-OCH₃ confirmed that a variety of nucleophilic agents can be used effectively, underscoring the robustness of this deprotection strategy. annualreviews.org The use of scavengers, such as 2-methylindole, is often recommended during acid-mediated Nps cleavage to prevent side reactions with sensitive residues like tryptophan, but the thiolysis route avoids these complications and preserves orthogonality with the Boc group. annualreviews.orggoogle.com

Subsequent or Parallel Boc Deprotection Strategies

Following the completion of peptide chain assembly, the semi-permanent Boc group protecting the ε-amino group of the lysine side chain must be removed. The Boc group is stable under the basic or mild nucleophilic conditions used for Nps removal. annualreviews.org Its cleavage is achieved under acidic conditions (acidolysis). ucl.ac.uk

There are two main strategies for Boc group removal:

Subsequent Deprotection : In some synthetic schemes, particularly those involving on-resin side-chain modification, the Boc group might be removed while other protecting groups remain. This would typically be followed by another synthetic step at the newly exposed lysine side-chain amine.

Parallel (Final) Deprotection : More commonly, the Boc group is removed during the final cleavage step of the entire peptide from the solid-phase resin. oup.com In a typical Fmoc/tBu strategy, where Boc is used for side-chain protection, the final cleavage cocktail (e.g., TFA with scavengers) simultaneously removes the Boc group from lysine, t-butyl-based protectors from other residues (e.g., Ser, Thr, Asp, Glu), and cleaves the peptide from the acid-labile resin. google.com

The table below outlines the orthogonal deprotection conditions for Nps and Boc groups.

| Protecting Group | Location on Lysine | Cleavage Reagent/Condition | Stability of Other Group | Orthogonality Principle | Citations |

| Nps | α-amino | Thiolysis (e.g., thiophenol, 2-mercaptoethanol) | Boc group is stable | Nucleophilic Cleavage | annualreviews.orgnih.gov |

| Boc | ε-amino | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Nps group is not present at this stage | Acidic Cleavage | ucl.ac.ukgoogle.com |

Design of Multilayered Protecting Group Orthogonalities in Complex Peptide Sequences

The Nps/Boc protection scheme for lysine is a foundational element in designing syntheses for complex, non-linear peptides. It allows the lysine side chain to be used as a strategic point for branching, cyclization, or the attachment of moieties like fluorophores, lipids, or other peptides. ucl.ac.uk

In a typical strategy for creating a branched peptide, the synthetic route would involve:

Incorporation of Nps-Lys(Boc)-OH into the primary peptide chain.

Elongation of the main chain by selectively removing the α-Nps group at each cycle and coupling the next amino acid. The ε-amino Boc group on the lysine residue remains untouched.

Once the main chain is complete, the terminal α-amino group is protected with a stable group (e.g., Acetyl).

The ε-Boc group on the specific lysine residue is then selectively removed with acid (TFA).

A second peptide chain is then synthesized, starting from the newly deprotected lysine side-chain amine.

This multilayered approach relies on a hierarchy of protecting group lability. For instance, a synthesis could employ a temporary α-amino group (like Nps or Fmoc), a set of semi-permanent side-chain groups removable by a single reagent (like Boc and tBu esters, cleaved by TFA), and a hyper-labile group for selective unmasking of a specific side chain for modification while the peptide is still on the resin. The Nps/Boc combination provides a reliable orthogonal pair that integrates seamlessly into these complex, multi-step synthetic plans. google.comgoogle.com

Mechanistic and Stereochemical Considerations in Nps Lys Boc Oh Dcha Chemistry

Mechanistic Pathways of Nps Deprotection Reactions

The Nps group is prized for its lability under very mild conditions, which are orthogonal to the acid-labile Boc group and the base-labile Fmoc group. Its removal is typically achieved through thiolysis or mild acidolysis.

Nucleophilic Attack and Cleavage Mechanisms

The primary mechanism for the removal of the Nps group involves a nucleophilic attack on the sulfur atom of the sulfenamide (B3320178) bond. Thiol-containing reagents, such as thiophenol, β-mercaptoethanol, or p-toluenethiol, are commonly employed for this purpose. wiley-vch.denih.gov The reaction proceeds via an SN2-type displacement at the sulfur atom.

The general mechanism can be outlined as follows:

A nucleophilic thiol (R-SH) attacks the electrophilic sulfur atom of the Nps-protected amine.

This forms a transient, unstable intermediate.

The sulfur-nitrogen bond is cleaved, releasing the free α-amino group of the lysine (B10760008) residue.

A mixed disulfide between the thiol reagent and the Nps moiety (2-nitrophenyl disulfide) is formed as a byproduct. nih.gov

The reaction is often facilitated by the presence of a weak base, such as pyridine, which can deprotonate the thiol, increasing its nucleophilicity. nih.gov Alternative, non-thiolytic reagents for Nps cleavage include phosphines (e.g., triphenylphosphine) or thioacetamide, which also act as nucleophiles to effect the cleavage. thieme-connect.de Furthermore, cleavage can be achieved under mild acidic conditions, typically with HCl in an organic solvent, provided that effective scavengers are present to trap the reactive Nps-Cl intermediate. thieme-connect.de

Byproduct Formation and Management in Nps Deprotection

The cleavage of the Nps group generates specific byproducts that must be managed to prevent unwanted side reactions with the peptide chain. When thiolytic cleavage is used, the primary byproduct is the unsymmetrical disulfide of the scavenger and 2-nitrothiophenol, or the symmetrical di-(2-nitrophenyl) disulfide.

A key challenge arises from the electrophilic nature of the Nps-containing byproducts, which can potentially re-attach to nucleophilic residues on the peptide, particularly the indole (B1671886) side chain of tryptophan. To mitigate this, an excess of the thiol scavenger is used to ensure the complete capture and conversion of the Nps moiety into a stable disulfide.

In cases of acidolytic cleavage, the highly reactive 2-nitrophenylsulfenyl chloride (Nps-Cl) is generated. This species can readily cause irreversible modification of sensitive amino acids. Therefore, the inclusion of nucleophilic scavengers, such as 2-methylindole, is mandatory to intercept the Nps-Cl and prevent these side reactions. thieme-connect.de Proper management of these byproducts is essential for achieving high purity and yield in the final peptide product.

Mechanistic Pathways of Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its clean removal with moderately strong acids.

Acid-Mediated Cleavage Mechanisms of Carbamates

The deprotection of a Boc-protected amine is a straightforward carbamate (B1207046) hydrolysis under acidic conditions. researchgate.net The mechanism is well-established and proceeds through several distinct steps:

Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). nih.govthieme-connect.de

Fragmentation : The protonated carbamate is unstable and fragments through the cleavage of the oxygen-tert-butyl bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. nih.govpeptide.com

Decarboxylation : The carbamic acid intermediate spontaneously and rapidly decomposes, releasing carbon dioxide gas and the free ε-amino group of the lysine residue. nih.gov

Protonation of Amine : Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt). nih.gov

This mechanism is classified as an AAL1-type (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) reaction, driven by the formation of the stable tert-butyl cation.

Influence of Reaction Conditions on Boc Deprotection Efficiency

The efficiency of Boc deprotection is highly dependent on the reaction conditions, including the choice of acid, its concentration, and the presence of scavengers. While TFA is the most common reagent, other acids like HCl, methanesulfonic acid, and various Lewis acids can also be used. thieme-connect.deresearchgate.netspbu.ru

The primary byproduct of the reaction, the tert-butyl cation, is a potent electrophile. If not properly managed, it can alkylate nucleophilic amino acid side chains, most notably the sulfur atom of methionine and the indole ring of tryptophan. peptide.comsigmaaldrich.com To prevent these deleterious side reactions, scavengers are included in the cleavage cocktail. The choice of scavenger depends on the amino acids present in the peptide sequence.

Table 1: Common Reagents and Scavengers for Boc Deprotection

| Cleavage Cocktail Component | Purpose | Target Residues for Protection | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Primary acid for cleavage | N/A | thermofisher.com |

| Dichloromethane (B109758) (DCM) | Co-solvent | N/A | researchgate.net |

| Water | Scavenger for carbocations | General | thermofisher.com |

| Thioanisole | Scavenger for carbocations | Trp, Met | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | Strong scavenger for carbocations | Trp, Met, Cys | peptide.com |

The concentration of TFA typically ranges from 25% to 95% in a solvent like DCM. researchgate.netthermofisher.com Higher concentrations lead to faster cleavage but also increase the risk of acid-catalyzed side reactions if sensitive residues are not adequately protected or scavenged.

Control of Stereochemical Integrity During the Incorporation of Nps-Lys(Boc)-OH DCHA

Maintaining the stereochemical purity of the chiral α-carbon is paramount during peptide synthesis. The activation of the carboxylic acid group of an N-protected amino acid for coupling creates an opportunity for racemization.

The principal mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. thieme-connect.de This occurs when the activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Nα-protecting group. The α-proton of the resulting oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. spbu.ru

However, urethane-based protecting groups, such as Nps, Boc, and Fmoc, significantly suppress the tendency to form oxazolones compared to N-acyl groups (like a preceding peptide residue). bachem.com This is a key reason why the step-wise addition of single amino acids generally proceeds with a low risk of racemization. Despite this, the risk is not entirely eliminated, especially for sterically hindered couplings or with certain sensitive amino acids.

Several factors are critical for controlling stereochemical integrity:

Coupling Reagents and Additives : The use of carbodiimides like DCC or EDC alone can increase the risk of racemization. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is standard practice. These additives react with the activated amino acid to form an active ester, which is more reactive towards the amine component and less prone to cyclize into an oxazolone. thieme-connect.debachem.com

Base : The presence of a tertiary base, often required to neutralize salts or facilitate coupling, must be carefully controlled. Stronger or more sterically unhindered bases can increase the rate of α-proton abstraction and thus racemization. bachem.com

Solvent and Temperature : Reaction rates and the stability of intermediates are influenced by the solvent. Non-polar solvents may favor oxazolone formation, while lower reaction temperatures generally reduce the rate of racemization. thieme-connect.de

Table 2: Strategies to Minimize Racemization During Peptide Coupling

| Strategy | Mechanism of Action | Examples | Citation |

|---|---|---|---|

| Use of Additives | Forms active esters that are less prone to racemization than O-acylisourea intermediates. | HOBt, HOAt, Oxyma Pure | bachem.com |

| Choice of Coupling Reagent | Uronium/Phosphonium (B103445) salts often provide high coupling efficiency with low racemization. | HATU, HBTU, PyBOP | bachem.com |

| Control of Base | Use of weaker, sterically hindered bases minimizes α-proton abstraction. | N-Methylmorpholine (NMM), sym-Collidine | bachem.com |

By carefully selecting coupling reagents, additives, and reaction conditions, the stereochemical integrity of Nps-Lys(Boc)-OH DCHA can be preserved during its incorporation into a growing peptide chain.

Factors Influencing Racemization at the α-Carbon of Lysine

The racemization of an amino acid residue during peptide bond formation is a complex process influenced by several factors, including the nature of the protecting groups, the activation method, the presence of bases, solvent polarity, and reaction temperature. highfine.comrsc.org

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. wiley-vch.despbu.ru This occurs when the carboxyl group of the N-protected amino acid is activated. The activated carboxyl group can be attacked intramolecularly by the oxygen of the preceding amide bond, forming the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality at the α-carbon. Subsequent nucleophilic attack by the amino group of the incoming amino acid on the achiral oxazolone intermediate results in a racemic mixture of the desired peptide. highfine.comwiley-vch.de

Several key factors can influence the rate and extent of racemization at the α-carbon of lysine:

Protecting Groups: The nature of the α-amino protecting group plays a crucial role. Urethane-type protecting groups, such as Boc and Fmoc, are generally considered to be "racemization-suppressing" because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, making the amide nitrogen less nucleophilic and thus slowing down the rate of oxazolone formation. thieme-connect.de In contrast, acyl-type protecting groups can be more prone to racemization. wiley-vch.de The 2-nitrophenylsulfenyl (Nps) group, while offering mild cleavage conditions, can be susceptible to racemization depending on the coupling conditions. researchgate.netug.edu.pl

Coupling Reagents: The choice of coupling reagent directly impacts the degree of activation of the carboxylic acid and, consequently, the propensity for racemization. nih.goviris-biotech.de Highly reactive coupling reagents can accelerate both the desired peptide bond formation and the undesired racemization. bachem.com

Bases: The presence of organic bases is often necessary for peptide coupling reactions. However, bases can promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate. highfine.com The basicity and steric hindrance of the base are important considerations. Weaker bases like N-methylmorpholine (NMM) are generally preferred over stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization. highfine.combachem.com

Solvent Polarity: The polarity of the solvent can influence racemization. Polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate of this side reaction. nih.gov

Temperature: Elevated temperatures can increase the rate of all chemical reactions, including racemization. researchgate.net Therefore, it is generally advisable to perform coupling reactions at low temperatures to minimize the risk of epimerization.

Role of Coupling Reagents and Additives in Minimizing Stereomutation

The selection of appropriate coupling reagents and the use of racemization-suppressing additives are critical strategies for preserving the stereochemical integrity of the lysine residue during peptide synthesis. bachem.comamericanpeptidesociety.org

Coupling Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents. bachem.comamericanpeptidesociety.org They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, this intermediate is also highly susceptible to racemization. bachem.com Therefore, carbodiimides are almost always used in conjunction with additives to suppress racemization. bachem.compeptide.com

Phosphonium and aminium/uronium salt-based coupling reagents, such as PyBOP, HBTU, and HATU, are also popular choices. bachem.com These reagents generate active esters in situ, which are generally less prone to racemization than O-acylisourea intermediates. bachem.compeptide.com However, even with these reagents, some level of racemization can occur, particularly with sensitive amino acids. nih.gov

Additives:

The most common strategy to minimize racemization is the addition of a nucleophilic additive to the coupling reaction. These additives function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea) to form a more stable, less racemization-prone active ester. bachem.comamericanpeptidesociety.org

1-Hydroxybenzotriazole (HOBt): For many years, HOBt was the most widely used additive. bachem.com It reacts with the activated carboxyl group to form an OBt-ester, which is reactive enough to form the peptide bond but is significantly less prone to racemization. bachem.compeptide.com However, HOBt is explosive in its anhydrous form, which has led to restrictions on its use. bachem.combiosyn.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma has emerged as a safer and highly effective alternative to HOBt. biosyn.com It is non-explosive and has been shown to be a superior racemization suppressor in many cases. nih.govbiosyn.com Oxyma forms an active ester that is highly reactive towards amines but less susceptible to racemization. biosyn.com

Copper(II) Chloride (CuCl₂): Copper(II) chloride has been shown to be a potent racemization suppressor, particularly when used in conjunction with other additives like HOBt. nih.govoup.com Its mechanism is believed to involve the chelation of the oxazolone intermediate, which prevents its racemization. oup.com

The following table summarizes the effects of different coupling reagents and additives on the extent of racemization for sensitive amino acids, providing a general guide for selecting optimal coupling conditions.

| Coupling Reagent/Additive Combination | Relative Racemization Risk | Key Characteristics |

| DCC or DIC alone | High | Forms highly reactive O-acylisourea intermediate. bachem.comamericanpeptidesociety.org |

| DCC/HOBt or DIC/HOBt | Low | HOBt intercepts the O-acylisourea to form a less racemization-prone active ester. bachem.compeptide.com |

| DCC/Oxyma or DIC/Oxyma | Very Low | Oxyma is a highly effective and safer alternative to HOBt. nih.govbiosyn.com |

| HBTU, TBTU | Low | Forms aminium/uronium active esters. peptide.com |

| HATU | Low to Moderate | Highly efficient but can lead to racemization with sensitive residues, especially with strong bases. nih.gov |

| PyBOP | Low | Phosphonium-based reagent that forms active esters. bachem.com |

| DCC/HOBt/CuCl₂ or DIC/HOBt/CuCl₂ | Very Low | The combination of HOBt and CuCl₂ provides synergistic suppression of racemization. nih.gov |

This table provides a general overview. The actual degree of racemization can vary depending on the specific amino acid, reaction conditions, and peptide sequence.

Methodologies for Assessing Enantiomeric Purity of Lysine-Containing Peptides

The determination of the enantiomeric purity of synthetic peptides is a critical aspect of quality control. nih.govnih.gov Several analytical techniques are available to separate and quantify the diastereomeric impurities that may arise from racemization during synthesis. nih.govdntb.gov.ua

A common approach involves the complete acidic hydrolysis of the peptide, followed by the analysis of the resulting free amino acids. nih.govdigitellinc.com To account for any racemization that may occur during the hydrolysis step itself, the hydrolysis is often performed in deuterated acid (e.g., DCl/D₂O). nih.govdigitellinc.combiosynth.com This allows for the differentiation between D-amino acids that were originally present in the peptide and those that were formed during hydrolysis. biosynth.com

The separation of the enantiomeric amino acids is typically achieved using chiral chromatography techniques:

Gas Chromatography (GC): The amino acid enantiomers are first derivatized to make them volatile and then separated on a chiral stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the enantiomeric separation of amino acids and their derivatives. nih.govdigitellinc.comnih.gov Chiral stationary phases (CSPs) are employed to resolve the enantiomers. nih.govx-mol.netresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be particularly effective for the separation of lysine derivatives. nih.gov

Ion-Exchange Chromatography: This technique can also be used to separate diastereomeric peptides containing lysine. doi.org

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the running buffer to achieve enantiomeric separation. mdpi.com

Mass spectrometry (MS) is often coupled with these separation techniques (e.g., HPLC-MS/MS) to provide sensitive and specific detection and quantification of the enantiomers. nih.govdigitellinc.com This allows for the determination of even trace levels of the undesired D-isomer. digitellinc.com

The following table outlines some of the common analytical methods used to assess the enantiomeric purity of lysine-containing peptides.

| Analytical Technique | Principle | Advantages | Disadvantages |

| GC-MS with Chiral Stationary Phase | Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection. nih.gov | High resolution and sensitivity. | Requires derivatization of the amino acids. |

| HPLC with Chiral Stationary Phase (e.g., polysaccharide-based) | Direct separation of amino acid enantiomers on a chiral HPLC column. nih.govx-mol.net | Direct analysis without derivatization, wide applicability. nih.gov | Can be challenging to find a single CSP that resolves all amino acid enantiomers. nih.gov |

| HPLC-MS/MS after Acid Hydrolysis in Deuterated Acid | Peptide hydrolysis, separation of amino acid enantiomers by chiral HPLC, and quantification by tandem mass spectrometry. nih.govdigitellinc.com | High sensitivity and accuracy, corrects for hydrolysis-induced racemization. nih.govdigitellinc.com | Involves a multi-step sample preparation procedure. |

| Ion-Exchange Chromatography of Diastereomeric Peptides | Separation of diastereomeric peptides formed by coupling the analyte to a chiral resolving agent. doi.org | Can be used for N-methylamino acids and other derivatives. doi.org | Requires the synthesis of diastereomeric derivatives. |

| Capillary Electrophoresis with Chiral Selectors | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector. mdpi.com | High efficiency, small sample volume required. | Can have lower sensitivity compared to HPLC-MS. |

Advanced Synthetic Applications and Functionalization Through Nps Lys Boc Oh Dcha

Building Block for the Synthesis of Diverse Peptide Libraries and Combinatorial Approaches

Nps-Lys(Boc)-OH DCHA serves as a crucial building block in the generation of diverse peptide libraries, a cornerstone of modern drug discovery and proteomics research. The unique arrangement of protecting groups on this lysine (B10760008) derivative allows for orthogonal deprotection strategies, which are essential for combinatorial approaches to peptide synthesis. The 2-nitrophenylsulfenyl (Nps) group on the α-amine is labile to dilute acid, while the tert-butyloxycarbonyl (Boc) group on the ε-amine requires stronger acidic conditions for removal. This differential stability enables the selective unmasking of either the N-terminus for peptide chain extension or the side-chain for subsequent functionalization.

Design of Lysine-Scan Peptide Libraries

Lysine-scan libraries are a powerful tool for systematically probing the role of specific amino acid residues in peptide function, such as binding to a receptor or enzymatic activity. In a lysine-scan, each amino acid residue of a parent peptide sequence is systematically replaced with a lysine residue. The use of Nps-Lys(Boc)-OH DCHA is particularly advantageous in the solid-phase synthesis of such libraries. The Nps group allows for the stepwise addition of the modified lysine at each desired position in the sequence. Following the completion of the peptide assembly, the Boc-protected side-chains of the incorporated lysine residues can be deprotected, yielding a library of peptides where each member contains a single lysine substitution at a unique position. This allows researchers to identify which residues are critical for the peptide's biological activity.

Strategies for Post-Synthetic Functionalization of Lysine Residues

The ε-amino group of the lysine side-chain, protected by the Boc group in the initial Nps-Lys(Boc)-OH DCHA building block, provides a versatile handle for post-synthetic modifications. After the full peptide chain has been synthesized on a solid support, the Boc group can be selectively removed to expose the lysine side-chain's primary amine. This amine can then be functionalized with a wide array of chemical moieties. Common modifications include the attachment of fluorescent dyes for imaging studies, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. This strategy allows for the creation of a library of peptides with diverse functionalities from a single parent sequence, expanding the chemical space that can be explored.

Role in the Elaboration of Biologically Active Peptide Fragments

The controlled, stepwise introduction of lysine residues afforded by Nps-Lys(Boc)-OH DCHA is instrumental in the synthesis of specific, biologically active peptide fragments. The ability to dictate the precise location of a reactive or modifiable group is key to developing potent and selective peptide-based therapeutics.

Applications in the Synthesis of Linear Precursors to Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. Nps-Lys(Boc)-OH DCHA plays a significant role in the synthesis of the linear precursors required for cyclization. By incorporating a lysine residue with its side-chain protected by a Boc group, a site for intramolecular cyclization is introduced. After the synthesis of the linear peptide, the terminal protecting groups are removed, and the ε-amino group of the lysine side-chain can be deprotected to form a lactam bridge with the C-terminal carboxyl group. This head-to-side-chain cyclization is a common strategy for producing constrained, biologically active cyclic peptides.

Contribution to Segment Condensation for Complex Peptide Synthesis

The synthesis of large and complex peptides can be challenging due to decreased coupling efficiencies and the accumulation of side products. Segment condensation, where smaller, pre-synthesized peptide fragments are coupled together, offers a more efficient route. Nps-Lys(Boc)-OH DCHA can be utilized in the preparation of these peptide segments. The Nps group provides temporary N-terminal protection during the synthesis of a fragment. Upon its selective removal, the fragment can be coupled to another peptide segment. The presence of the Boc-protected lysine within a segment also allows for the later introduction of specific modifications or for its use as an attachment point for other molecular entities.

Design and Synthesis of Peptidomimetics and Chemically Modified Peptides

Orthogonal Functionalization at Lysine Side Chains

The core advantage of Nps-Lys(Boc)-OH DCHA lies in the orthogonality of its protecting groups. vulcanchem.com Orthogonal protection strategy is a cornerstone of modern peptide chemistry, allowing for the selective removal of one protecting group in the presence of others, thereby enabling site-specific modification of a peptide chain. researchgate.net In this molecule, the α-amino (Nps) and ε-amino (Boc) groups can be deprotected under mutually exclusive conditions. vulcanchem.com

The Nps (2-nitrophenylsulfenyl) group is labile to mild nucleophilic attack, typically by thiols. Reagents such as thiophenol or β-mercaptoethanol in a slightly basic environment can efficiently remove the Nps group, liberating the α-amine for peptide bond formation and chain elongation. vulcanchem.com Conversely, the Boc (tert-butoxycarbonyl) group protecting the side-chain amine is stable to these conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). vulcanchem.com

This differential stability is the key to orthogonal functionalization. A synthetic chemist can incorporate Nps-Lys(Boc)-OH DCHA into a peptide sequence, extend the peptide chain from the α-amino terminus by repeatedly cleaving the Nps group of subsequent amino acids, and then, at a desired stage, selectively expose the lysine ε-amino group by cleaving the Boc group with acid. This newly freed amine serves as a reactive handle for further modification, such as the creation of branched peptides or the attachment of other functional moieties, without disturbing the integrity of the main peptide backbone. vulcanchem.comthieme-connect.de

Table 1: Orthogonal Deprotection Conditions for Nps-Lys(Boc)-OH

| Protecting Group | Position | Typical Cleavage Reagents | Stability |

|---|---|---|---|

| Nps | α-amino | Thiophenol, β-mercaptoethanol, or other thiols in a slightly basic medium. | Labile to thiolysis; Stable to acidic conditions (e.g., TFA). |

| Boc | ε-amino | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solvents. | Labile to acidolysis; Stable to thiolysis. |

This table summarizes the distinct chemical conditions required for the selective removal of the Nps and Boc protecting groups, enabling orthogonal synthetic strategies.

Strategies for Bioconjugation and Probe Integration via Lysine ε-Amino Group

The ability to selectively deprotect the ε-amino group of the lysine side chain opens up a vast array of possibilities for bioconjugation and the integration of molecular probes. thieme-connect.de Once the Boc group is removed, the exposed primary amine becomes a nucleophilic site for covalent attachment of various reporter molecules, affinity tags, or other bioactive substances. This site-specific modification is crucial for developing sophisticated tools for chemical biology, diagnostics, and therapeutic applications.

Common bioconjugation strategies involving the lysine side chain include:

Fluorophore Attachment: Fluorescent dyes, such as fluorescein (B123965) or rhodamine derivatives, can be conjugated to the ε-amino group. This allows for the creation of fluorescently labeled peptides used in cellular imaging, fluorescence resonance energy transfer (FRET) studies, and receptor binding assays.

Biotinylation: The attachment of biotin creates a high-affinity handle for detection with streptavidin-conjugated enzymes or fluorophores, a technique widely used in immunoassays and affinity chromatography.

Peptide Dendrimer Construction: The lysine side chain can serve as a branching point for the synthesis of peptide dendrimers. thieme-connect.de By attaching additional amino acids or peptide chains to the ε-amino group, highly complex, branched macromolecules with amplified functionality can be constructed for applications in drug delivery and antigen presentation. thieme-connect.de

Drug Conjugation: Cytotoxic drugs or other therapeutic agents can be linked to the peptide, targeting them to specific cells or tissues recognized by the peptide sequence.

Nucleic Acid Delivery Vectors: In one notable application, lysine derivatives are used to build dendritic peptide bolaamphiphiles. These structures are designed for siRNA delivery, where the cationic charges of the lysine residues facilitate binding to the anionic siRNA and promote endosomal escape. escholarship.org

Table 2: Examples of Moieties for Lysine Side-Chain Bioconjugation

| Conjugated Moiety | Purpose/Application | Example Compound Class |

|---|---|---|

| Fluorescent Dye | Cellular imaging, FRET assays, protein tracking. | Fluorescein isothiocyanate (FITC), Rhodamine B isothiocyanate. |

| Biotin | Affinity purification, immunoassays, detection. | NHS-Biotin esters. |

| Polyethylene Glycol (PEG) | Increase solubility, reduce immunogenicity, improve pharmacokinetics. | PEG-NHS esters. |

| Second Peptide Chain | Branched peptides, synthetic vaccines, multivalent ligands. | Protected amino acids, activated peptide fragments. |

| siRNA Delivery Vehicle | Gene silencing therapeutics. | Dendritic peptide bolaamphiphiles. escholarship.org |

This table illustrates the diverse functional molecules that can be attached to the lysine ε-amino group following selective deprotection, and their primary applications in research and biotechnology.

Emerging Methodologies and Future Directions in Nps-Lys(Boc)-OH DCHA Utilization

The versatility of Nps-Lys(Boc)-OH DCHA ensures its continued relevance in cutting-edge peptide science. Future applications are poised to leverage its unique orthogonal properties to address increasingly complex synthetic challenges.

One significant area of development is in the construction of peptidomimetics and complex molecular architectures . The ability to precisely control branching and functionalization is critical for creating molecules that mimic biological structures, such as the β-hairpin peptidomimetics used in the development of novel antimicrobials. google.com Nps-Lys(Boc)-OH DCHA provides a reliable tool for introducing side-chain modifications that are integral to the structure and function of these sophisticated compounds.

Furthermore, the field of protein and peptide engineering is moving towards the site-specific incorporation of non-standard amino acids (nsAAs) to create proteins with novel functions. google.com While often accomplished through genetic code expansion, chemical synthesis remains a powerful complementary approach. The ε-amino group of lysine, once deprotected, can be chemically modified to resemble a post-translational modification or to introduce a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for subsequent click chemistry reactions. This allows for the creation of semi-synthetic proteins with precisely placed modifications that would be difficult to achieve through biological methods alone.

The application of Nps-Lys(Boc)-OH DCHA in combinatorial chemistry is another promising direction. Its use in solid-phase synthesis facilitates the creation of large peptide libraries where one position is systematically modified. justia.com By functionalizing the lysine side chain with a diverse set of building blocks after initial peptide synthesis, libraries of complex branched or tagged peptides can be rapidly generated and screened for biological activity.

Future research will likely focus on integrating this versatile building block into automated synthesis platforms and flow chemistry systems. Such advancements would streamline the production of complex, site-specifically modified peptides, accelerating discovery in drug development, materials science, and fundamental biological research.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Nps-Lys(Boc)-OH DCHA, and how do experimental parameters influence yield?

- Methodological Answer : The synthesis involves sequential protection of lysine residues. For example, Nps (2-nitrophenylsulfenyl) and Boc (tert-butoxycarbonyl) groups are introduced to protect the α-amino and ε-amino groups, respectively. A key step is the reaction of Nps-Cl with lysine under controlled alkaline conditions (e.g., 2N NaOH addition), followed by Boc protection and dicyclohexylamine (DCHA) salt formation . Yield optimization requires precise stoichiometry, temperature control (e.g., 15–25°C storage post-synthesis), and purification via solvent extraction (e.g., ethyl ether) and recrystallization (e.g., tetrahydrofuran) .

Q. How is the purity of Nps-Lys(Boc)-OH DCHA validated in academic research?

- Methodological Answer : Purity is assessed using TLC (≥98% threshold), IR spectroscopy (to confirm functional groups), and optical rotation analysis (e.g., α²⁵/D = +24.0–+29.0° in methanol) . Quantitative HPLC or mass spectrometry may supplement these methods, particularly for detecting residual solvents or byproducts.

Q. What are the storage conditions to maintain the stability of Nps-Lys(Boc)-OH DCHA?

- Methodological Answer : The compound should be stored at 2–8°C in a sealed, dry environment to prevent hydrolysis of the Boc group. Exposure to moisture or acidic vapors must be avoided, as TFA (used in Boc deprotection) can prematurely cleave the protecting group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Boc deprotection efficiency during peptide synthesis?

- Methodological Answer : Inconsistent Boc removal may arise from incomplete TFA exposure or competing side reactions. To address this:

- Optimize cleavage time : Prolonged TFA treatment (e.g., 2–4 hours) ensures complete deprotection.

- Monitor reaction progress : Use ninhydrin tests or MALDI-TOF MS to track free amine groups post-deprotection .

- Adjust solvent systems : Polar aprotic solvents (e.g., DMF) enhance reagent penetration in solid-phase synthesis .

Q. What strategies mitigate racemization during coupling of Nps-Lys(Boc)-OH DCHA in SPPS?

- Methodological Answer : Racemization occurs under basic conditions or prolonged coupling times. Mitigation strategies include:

- Low-temperature coupling : Perform reactions at 0–4°C to reduce base-catalyzed enantiomerization.

- Use of coupling agents : HOBt/DIC or OxymaPure™ minimizes racemization compared to DCC .

- Real-time monitoring : Circular dichroism (CD) spectroscopy detects chiral integrity during synthesis .

Q. How should researchers address contradictory data in solubility or reactivity profiles of Nps-Lys(Boc)-OH DCHA?

- Methodological Answer : Contradictions may stem from batch-to-batch variability or solvent impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.